molecular formula C11H8Cl2N2O B1351029 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 288252-38-0

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1351029
CAS No.: 288252-38-0
M. Wt: 255.1 g/mol
InChI Key: KUQHQFYKJPXTNB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbonyl chloride functional group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the pyrazole ring.

    Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid derivative on the pyrazole ring to the corresponding carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution:

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.

Common reagents for these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate (KMnO₄), and reducing agents such as lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorophenyl and carbonyl chloride groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbonyl chloride: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position on the pyrazole ring.

    1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQHQFYKJPXTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379826
Record name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288252-38-0
Record name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-(4-chloro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.5 g, 6.3 mmol) in thionyl chloride (18 mL) is warmed to reflux for 1 hour. After cooling to room temperature, the reaction mixture is concentrated in vacuo to afford 1-(4-chloro-phenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride as a tan solid (1.6 g, 100%) which is used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

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